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Sucrose-1,1,6,6,6',6'-d6

Cat. No.: B1140384
CAS No.: 955943-30-3
M. Wt: 348.33
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Description

Significance of Deuterated Carbohydrates in Biochemical Inquiry

Deuterated carbohydrates are indispensable tools in a multitude of scientific fields, including drug development, diagnostics, and the study of biomolecular dynamics. anr.fr Their primary value lies in their application as tracers in metabolic studies. By replacing hydrogen with deuterium (B1214612), scientists can track the absorption, distribution, metabolism, and excretion of sugars and their derivatives in biological systems with high precision.

The use of deuterium labeling is a cornerstone of hydrogen/deuterium exchange-mass spectrometry (HDX-MS), a powerful technique used to study the structure and conformational dynamics of carbohydrates and glycoconjugates. researchgate.net These molecules are notoriously difficult to analyze due to their high degree of isomerism. researchgate.net Deuterium labeling helps distinguish between these isomeric species. researchgate.net

Furthermore, deuterated carbohydrates are crucial for Deuterium Metabolic Imaging (DMI), an innovative, non-invasive imaging approach with significant potential for biomedical research. anr.frbohrium.com DMI allows for the in vivo visualization of metabolic processes, offering insights into metabolic disorders. anr.frfrontiersin.org This technique has been used to measure metabolism in vivo, taking advantage of the unique properties of deuterium nuclei which allow for faster signal averaging and higher sensitivity compared to other methods like 13C MRS. frontiersin.org

Historical Context and Evolution of Stable Isotope Tracing with Labeled Sugars

The use of stable isotopes as tracers in biological sciences dates back to the 1930s. nih.gov This breakthrough allowed scientists to "trace" the metabolic fate of compounds within living organisms for the first time. nih.gov Early research often involved the use of heavy water (D₂O) to investigate metabolic processes. Over the subsequent decades, the application of stable isotopes expanded into diverse fields such as forensics, geology, and art. nih.govnih.gov

The evolution of this field has been intrinsically linked to advancements in mass spectrometry, from Isotope Ratio Mass Spectrometry (IRMS) to more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These technologies enabled the accurate quantification of isotopically labeled compounds. nih.gov

Initially, the high cost and complexity of early mass spectrometers, which often had to be custom-built, limited widespread use. nih.gov The post-war availability of radioisotopes like ¹⁴C led to their temporary dominance in tracer studies. nih.gov However, the unique advantages of stable isotopes, such as their non-radioactivity and the ability to perform positional isotopomer analysis, ensured their continued and growing importance in metabolic research. nih.govwikipedia.org The development of methods to synthesize specifically labeled sugars, like 1-¹³C glucose, allowed for detailed investigation of metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org

Current Research Imperatives and Future Trajectories for Sucrose-1,1,6,6,6',6'-d6 Studies

Current research leverages this compound and other deuterated sugars to investigate a range of biological questions. A primary application is in metabolic tracing and pharmacokinetic studies to understand how sugars are processed by the body. While much research has focused on related molecules like deuterated glucose and fructose (B13574) to study their distinct uptake and metabolism in the liver, the principles are directly applicable to understanding the fate of the glucose and fructose moieties of sucrose (B13894). frontiersin.org

A significant challenge in the field is the often difficult and expensive synthesis of deuterated carbohydrates. anr.fr Future research is aimed at developing more efficient and cost-effective methods for producing these valuable compounds, including innovative approaches for hydrogen/deuterium exchange using metallic catalysts and flow chemistry. anr.fr

The future of deuterated sucrose research points towards more sophisticated applications in metabolic imaging and systems biology. anr.fr There is a growing interest in using these tracers to create detailed, dynamic maps of metabolic fluxes in various organisms under different physiological and disease states. bohrium.combiorxiv.org For example, DMI is being developed to detect bacteria-specific metabolism, which could help in distinguishing active infections from other conditions. bohrium.com As analytical techniques continue to improve in sensitivity and resolution, it is expected that this compound will play an increasingly important role in elucidating the complex roles of sucrose in health and disease, from its impact on the gut microbiome to its role in metabolic syndrome. nih.gov

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₂H₁₆D₆O₁₁
Synonyms Sucrose-d6
Intended Use Research purposes, particularly as an internal standard or tracer in metabolic studies. usbio.net

| Solubility | Soluble in methanol. usbio.net |

Table 2: Applications of Deuterated Carbohydrates in Research

Application Area Description Key Deuterated Compounds
Metabolic Tracing Following the metabolic fate (absorption, distribution, metabolism, excretion) of a compound in a biological system. Sucrose-d6, Sucralose-d6, Glucose-d2, Fructose-d2 frontiersin.org
Pharmacokinetic Studies Investigating how a substance interacts with biological systems and its potential health effects. Sucralose-d6
Structural Analysis (HDX-MS) Studying the conformation and dynamics of biomolecules by monitoring the exchange of labile hydrogens with deuterium. researchgate.net General Carbohydrates and Glycans researchgate.net
Deuterium Metabolic Imaging (DMI) Non-invasive imaging technique to visualize metabolic processes in vivo. anr.frfrontiersin.org Glucose-d2, Fructose-d2, Deuterated Kdo, Deuterated Sorbitol anr.frbohrium.comfrontiersin.org

| Internal Standards | Used for accurate quantification of the non-labeled compound in GC- or LC-MS analysis. caymanchem.com | Sucralose-d6 caymanchem.com |

Properties

CAS No.

955943-30-3

Molecular Formula

C₁₂H₁₆D₆O₁₁

Molecular Weight

348.33

Synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside-d6;  (+)-Sucrose-d6;  Amerfond-d6;  Beet Sugar-d6;  Cane Sugar-d6;  Carrare C 10-d6;  Compressuc-d6;  Confectioner’s Sugar-d6;  D-(+)-Saccharose-d6;  D-(+)-Sucrose-d6;  D-Sucrose-d6;  Frost Sugar-d6;  GNE 410-d6;  Granulate

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Sucrose 1,1,6,6,6 ,6 D6

Chemo-Enzymatic Approaches to Regioselective Deuterium (B1214612) Incorporation in Sucrose (B13894)

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to modify specific functional groups within a molecule, thereby creating intermediates that can be further manipulated through chemical reactions. This approach is particularly effective for complex polyhydroxylated molecules like sucrose, where differentiating between the eight hydroxyl groups is a significant challenge.

Enzymes, particularly lipases, are widely used for the regioselective acylation of sugars. mdpi.com Lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus can catalyze esterification at specific primary hydroxyl groups of sugars in non-aqueous solvents. mdpi.com For sucrose, enzymatic acylation tends to occur at the primary positions (6, 1', and 6'), with a preference for the 1'- and 6-positions. mdpi.com

This enzymatic selectivity allows for a strategic protection scheme. By selectively acylating certain primary hydroxyls, others can be left available for chemical modification or, conversely, the acyl groups can serve as protecting groups while other positions are altered. For instance, a protocol might involve:

Enzymatic acylation of the 6- and 1'-hydroxyls.

Chemical protection of the remaining secondary hydroxyls.

Removal of the enzymatically introduced acyl groups to expose the 6- and 1'-hydroxyls for subsequent oxidation and deuteration.

A purely chemical approach for regioselective deuteration involves transition-metal catalysis. Ruthenium-on-carbon (Ru/C) catalysts, for example, can facilitate a direct and stereoselective hydrogen-deuterium exchange on carbohydrates in heavy water (D₂O). rsc.orgnih.govrsc.org This method proceeds via C-H bond activation, which is directed by the coordination of the ruthenium atom to the oxygen of nearby hydroxyl groups, offering a pathway to deuterate specific positions without extensive protecting group chemistry. nih.govrsc.org

Table 1: Comparison of Regioselective Modification Strategies for Sucrose

Method Type Selectivity Key Reagents/Catalysts Advantages Disadvantages
Enzymatic Acylation Chemo-enzymatic High regioselectivity for primary hydroxyls (e.g., 1'-O, 6-O, 6'-O) mdpi.com Lipases (e.g., Novozym 435, Lipozyme TL IM), Acyl donors mdpi.com Mild reaction conditions, high selectivity, environmentally friendly. nih.gov Limited to enzyme's substrate specificity, may require organic co-solvents. mdpi.com

| Catalytic H/D Exchange | Chemical | Site- and stereoselective deuteration at specific C-H bonds nih.govrsc.org | Ru/C, D₂O, H₂ atmosphere nih.govrsc.org | Direct deuteration, avoids complex protection-deprotection steps. rsc.org | May require optimization for each substrate, potential for over-deuteration. rsc.org |

Precursor Design and Stereospecific Deuteration Methodologies for Carbohydrates

The synthesis of Sucrose-1,1,6,6,6',6'-d6 relies on the logical design of precursors where the target hydroxyl groups are differentiated from the others. A common and effective strategy involves the selective oxidation of primary hydroxyl groups followed by reduction with a deuterium source.

A validated route for the synthesis of the closely related 6,6,1',1',6',6'-hexadeutero sucrose provides a clear blueprint. nih.gov This synthesis involves:

Protection: Starting with sucrose, the secondary hydroxyl groups (at C2, C3, C4, C3', C4') are protected. The three primary hydroxyls (at C6, C1', C6') are left as free alcohols.

Oxidation: The resulting protected sucrose-6,1',6'-triol is subjected to a triple oxidation reaction. This converts the three primary alcohol groups into carboxylic acids (a tricarboxylic acid derivative) or their corresponding esters. This oxidation can be achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl) or pyridinium (B92312) dichromate (PDC). nih.gov

Deuteration: The crucial step of deuterium incorporation is achieved by the reduction of the three carbonyl groups (from the acid or ester) back to alcohols. This is accomplished using a powerful deuterating agent, most commonly Lithium Aluminium Deuteride (LiAlD₄). The use of LiAlD₄ ensures that two deuterium atoms are installed at each of the former carbonyl carbons, yielding the -CD₂OH group at the 6, 1', and 6' positions. nih.gov

To achieve the final target compound, This compound , the deuteration at the anomeric C1 position must also be addressed. This can be accomplished by either starting the synthesis with a glucose precursor already deuterated at the C1 position or by employing a specific reaction that targets the anomeric proton for H/D exchange. Other advanced methods, such as excited-state palladium-catalyzed reactions, have been developed for the selective deuteration of other positions, like C-2, in carbohydrates, highlighting the diverse toolkit available for stereospecific deuterium labeling. nsf.gov

Optimization of Synthetic Pathways for High Isotopic Purity

Achieving high isotopic purity (typically >95%) is critical for the utility of the labeled compound. rsc.org Optimization of the synthetic pathway involves refining each reaction step to maximize yield and deuterium incorporation while minimizing side reactions and isotopic dilution.

Key optimization parameters for the oxidation-reduction pathway include:

Choice of Oxidant: The efficiency of the triple oxidation can vary. TEMPO-based systems are known for their high selectivity for primary alcohols under mild conditions. nih.gov The choice between different oxidation systems can impact yield and the ease of purification.

Reaction Conditions: Temperature, solvent, and reaction time for both the oxidation and reduction steps must be carefully controlled. For example, enzymatic reactions are highly sensitive to temperature and pH. researchgate.net In the reduction step with LiAlD₄, low temperatures are typically required to control reactivity and prevent side reactions.

Protecting Group Strategy: The stability and selectivity of the protecting groups are paramount. They must withstand the conditions of a given step but be removable without affecting the rest of the molecule or the newly introduced deuterium labels.

Deuterating Agent: The purity of the deuterating agent (e.g., LiAlD₄) and the solvent (e.g., anhydrous deuterated solvents) is crucial to prevent H/D scrambling and ensure maximum isotopic enrichment.

Continuous flow chemistry offers a modern approach to optimize such reactions, allowing for precise control over reaction time and mixing, which can lead to improved deuterium incorporation efficiency and sustained catalytic activity. rsc.org The goal is to develop a scalable, sustainable pathway that consistently produces the desired isotopologue with high purity. rsc.org

Advanced Analytical Methodologies for Characterizing Sucrose 1,1,6,6,6 ,6 D6 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation and quantification of isotopically labeled compounds. numberanalytics.com Its ability to provide detailed information about molecular structure, dynamics, and interactions makes it indispensable in metabolic research. numberanalytics.comiosrjournals.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the level of deuterium enrichment and identifying metabolites. The substitution of a proton with a deuteron (B1233211) at a specific position in a molecule leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. This absence of a signal, or a reduction in its intensity, allows for the precise determination of the site and extent of deuterium labeling.

In the context of Sucrose-1,1,6,6,6',6'-d6, the ¹H NMR spectrum would show a significant decrease or complete absence of signals corresponding to the protons at the 1, 6, and 6' positions of both the glucose and fructose (B13574) moieties. By integrating the remaining proton signals and comparing them to those of a non-labeled sucrose (B13894) standard, the percentage of deuterium enrichment can be accurately quantified.

Furthermore, as this compound is metabolized, the deuterium labels are carried over to its metabolic products. ¹H NMR can then be used to identify these deuterated metabolites by analyzing the characteristic chemical shifts and coupling patterns of the remaining protons. oup.com The presence of deuterium can induce small shifts in the resonances of neighboring protons, which can also aid in the identification and structural analysis of these metabolites. The complexity of spectra from biological samples often necessitates the use of two-dimensional (2D) NMR techniques to resolve overlapping signals and unambiguously identify metabolites. acs.org

Deuterium (²H) NMR spectroscopy offers the unique advantage of directly observing the deuterium nuclei within a molecule. nih.gov Given the very low natural abundance of deuterium (approximately 0.015%), ²H NMR spectra of unenriched biological samples show minimal background signals. nih.govopenmedscience.com This makes ²H NMR an exceptionally sensitive technique for tracking the metabolic fate of deuterium-labeled substrates like this compound. nih.govbohrium.com

When this compound is introduced into a biological system, the resulting ²H NMR spectrum will display signals corresponding to the chemical environments of the deuterium atoms. As the sucrose is metabolized, new peaks will appear in the spectrum, corresponding to the deuterated metabolites. isotope.com This allows for real-time monitoring of metabolic pathways. The chemical shifts in ²H NMR are identical to those in ¹H NMR, simplifying spectral interpretation. nih.gov

A significant application of this technique is Deuterium Metabolic Imaging (DMI). nih.govbohrium.com DMI is a non-invasive imaging modality that maps the spatial distribution of deuterated substrates and their metabolic products in three dimensions. nih.govbohrium.comresearchgate.net The short relaxation times of deuterium allow for rapid data acquisition, making it suitable for in vivo studies. nih.govbohrium.com For instance, the conversion of deuterated glucose (a component of sucrose) to lactate (B86563) can be visualized, providing insights into glycolysis in both healthy and diseased tissues. bohrium.combohrium.com

Table 1: Comparison of NMR Techniques for Deuterium Tracking

TechniquePrincipleAdvantagesLimitations
¹H NMR Indirectly detects deuterium by observing the absence or change in proton signals.High sensitivity and resolution. Well-established methods.Indirect detection. Complex spectra in biological mixtures.
²H NMR Directly detects the deuterium nucleus.Low natural abundance provides a clean background. nih.govbohrium.com Enables direct tracking and imaging (DMI). nih.govbohrium.comLower intrinsic sensitivity compared to ¹H NMR. Broader signals can lead to lower resolution. openmedscience.com

Carbon-13 (¹³C) NMR spectroscopy, when used in conjunction with deuterated and/or ¹³C-labeled precursors, is a powerful method for metabolic flux analysis (MFA). nih.govmetwarebio.com MFA quantitatively determines the rates of metabolic reactions within a biochemical network. The use of stable isotopes like ¹³C and ²H provides detailed information on intracellular fluxes. nih.govcreative-proteomics.com

When a substrate like this compound, potentially also labeled with ¹³C, is metabolized, the isotopic labels are incorporated into various downstream metabolites. ¹³C NMR can then detect the ¹³C-labeled carbons and their coupling to adjacent ¹³C atoms or deuterons. The presence of a deuteron on a carbon atom or an adjacent carbon can cause a characteristic splitting or shifting of the ¹³C NMR signal, known as an isotope effect. ismrm.org

By analyzing the patterns of these isotopic shifts and couplings in the ¹³C spectra of key metabolites, researchers can deduce the specific metabolic pathways that were active. oup.com For example, the distribution of ¹³C and ²H labels in metabolites like lactate, glutamate (B1630785), and glutamine can reveal the relative contributions of glycolysis and the tricarboxylic acid (TCA) cycle to cellular energy production. creative-proteomics.comismrm.org Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are often employed to enhance the resolution and sensitivity of these measurements. nih.gov

The structural analysis of carbohydrates, including deuterated analogs like this compound, is often complicated by severe spectral overlap in one-dimensional NMR spectra. diva-portal.orgnih.gov Multi-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are essential for overcoming these challenges and providing unambiguous structural elucidation. numberanalytics.comiosrjournals.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is fundamental in tracing the proton connectivity within each sugar ring of the sucrose molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. acs.org This means that a single cross-peak can show all the protons belonging to a particular monosaccharide unit, which is invaluable for assigning resonances in complex oligosaccharides. mdpi.comacs.org

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov It is extremely useful for assigning the carbon resonances based on the already assigned proton resonances, or vice-versa. iosrjournals.org

The application of these techniques to this compound and its metabolites allows for the complete assignment of all ¹H and ¹³C chemical shifts. acs.org The deuterium labels can simplify the spectra by removing certain proton signals and their corresponding correlations, which can aid in the assignment process. However, the presence of deuterium can also affect the observed couplings and relaxation properties, which must be taken into account during the analysis.

¹³C NMR Coupled with Deuterated Precursors for Flux Analysis

Mass Spectrometry (MS) Techniques for Isotopic Tracer Analysis

Mass spectrometry (MS) is another cornerstone technique for the analysis of isotopically labeled compounds. It offers high sensitivity and the ability to measure the mass-to-charge ratio of molecules, providing information about their elemental composition and isotopic enrichment. ckisotopes.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of small, volatile, and thermally stable molecules. nih.gov Carbohydrates like sucrose and its metabolites are generally non-volatile and require chemical derivatization to increase their volatility for GC analysis. restek.comrestek.com Common derivatization methods include silylation and acetylation, with trimethylsilyl (B98337) (TMS) derivatization being a frequently used approach. restek.com An oximation step prior to silylation can reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com

Once derivatized, the metabolites of this compound can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. The mass spectrum of each metabolite will show a characteristic fragmentation pattern. The presence of deuterium atoms will result in a mass shift in the molecular ion and in any fragments containing the deuterium labels. By comparing the mass spectra of the deuterated metabolites to their non-labeled counterparts, the degree and position of deuterium incorporation can be determined. mdpi.comresearchgate.net This allows for the sensitive and specific profiling of the metabolic products derived from the deuterated sucrose tracer. nih.gov

Table 2: Common Derivatization Procedures for GC-MS Analysis of Sugars

Derivatization MethodReagentsProcedure
TMS-Oximation Ethylhydroxylamine hydrochloride (EtOx) in pyridine, Bis(trimethylsilyl)trifluoroacetamide (BSTFA)1. Dissolve sample in EtOx/pyridine and heat. restek.comrestek.com 2. Cool, add BSTFA, and heat again. restek.comrestek.com 3. Dilute with a suitable solvent (e.g., ethyl acetate) for injection. restek.com
TFA-Oximation Ethylhydroxylamine hydrochloride (EtOx) in pyridine, N-Methyl-bis(trifluoroacetamide) (MBTFA)1. Dissolve sample in EtOx/pyridine and heat. restek.com 2. Cool, add MBTFA, and heat again. restek.com 3. Dilute with a suitable solvent (e.g., ethyl acetate) for injection. restek.com
Alditol Acetylation Sodium borohydride, Acetic anhydride1. Reduce the sugar with sodium borohydride. restek.com 2. Acetylate the resulting alditol with acetic anhydride. restek.com 3. Extract the acetylated derivative for analysis. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Molecule and Sugar Phosphate (B84403) Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the analysis of complex biological samples, offering the capability to separate and identify a wide range of compounds. researchgate.net For the analysis of this compound and its metabolites, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust platform for both qualitative and quantitative analysis. nih.gov The inherent challenge in analyzing sugars and their phosphorylated derivatives lies in their high polarity, structural similarity, and often poor retention on conventional reversed-phase liquid chromatography columns. researchgate.netnih.gov

To overcome these challenges, specialized chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) are often employed. wur.nl HILIC columns, like the Shodex Asahipak NH2P-40, are effective for separating polar compounds like sugars. wur.nl Another approach involves the use of porous graphitic carbon (PGC) columns, which can separate both polar and non-polar compounds and are stable across a wide pH range. researchgate.net For enhanced sensitivity, especially for compounds lacking a strong chromophore, mass spectrometry detection is superior to traditional methods like refractive index (RI) or ultraviolet (UV) detection. lcms.cz

In the context of this compound, LC-MS can be used to monitor the intact deuterated molecule and its labeled metabolic products, such as deuterated sugar phosphates. The mass spectrometer can distinguish between the deuterated and non-deuterated forms based on their mass-to-charge ratio (m/z). For instance, a study developed an LC-MS/MS method to quantify sugars in human urine, demonstrating the technique's applicability to complex biological matrices. wur.nl The use of stable isotope-labeled internal standards, which could include other deuterated sugars, is crucial for accurate quantification. wur.nllcms.cz

Methodologies have been developed that combine LC-MS with derivatization techniques to improve chromatographic separation and detection sensitivity of sugars and sugar phosphates. nih.gov For example, reductive amination can be used to tag sugars, making them more amenable to LC-MS analysis. nih.gov Furthermore, advanced LC-MS platforms can differentiate and quantify various sugar phosphate isomers, which is critical for detailed metabolic studies. gcms.cz

Table 1: LC-MS Parameters for Sugar and Sugar Phosphate Analysis

ParameterTypical ConditionsRationale
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC), Porous Graphitic Carbon (PGC)Effective separation of polar analytes like sugars and sugar phosphates. researchgate.netwur.nl
Column Shodex Asahipak NH2P-40, Intrada Organic AcidSpecialized columns for enhanced resolution of polar metabolites. wur.nlprotocols.io
Mobile Phase Acetonitrile (B52724)/water gradients with additives like ammonium (B1175870) formateOptimizes retention and separation of polar compounds. nih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) modeProvides high selectivity and sensitivity for quantification. wur.nlnih.gov
Ionization Source Electrospray Ionization (ESI)Suitable for ionizing polar molecules like sugars and their phosphates. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content and Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the relative abundance of stable isotopes in a sample, providing insights into its origin and history. thermofisher.com For this compound, IRMS can be utilized to measure the bulk deuterium (D/H) isotopic enrichment of the compound and its derivatives. This is distinct from LC-MS, which measures the mass of the entire molecule.

The fundamental principle of IRMS involves the complete conversion of the analyte into a simple gas, followed by the precise measurement of the isotopic ratios in that gas. For hydrogen isotope analysis, organic compounds are converted to hydrogen gas (H2 and HD) at high temperatures (>1400 °C). nih.gov The resulting gases are then introduced into the mass spectrometer, where the ions are separated based on their mass-to-charge ratio (e.g., m/z 2 for H₂⁺ and m/z 3 for HD⁺). frontiersin.org The ratio of these ions provides a highly accurate measure of the deuterium content.

While IRMS provides excellent precision for bulk isotopic measurements, it does not typically provide information about the specific location of the isotopes within the molecule. fmach.it However, when coupled with gas chromatography (GC-IRMS), it can determine the isotopic ratios of individual compounds within a mixture. nih.gov

Table 2: Comparison of IRMS with other Mass Spectrometry Techniques

FeatureIsotope Ratio Mass Spectrometry (IRMS)Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS)
Primary Measurement Isotopic ratio (e.g., D/H, ¹³C/¹²C) of bulk sample or separated compounds. Mass-to-charge ratio (m/z) of intact molecules and their fragments. researchgate.net
Sample Preparation Combustion or pyrolysis to convert sample to a simple gas (e.g., H₂, CO₂). nih.govOften requires extraction and chromatographic separation. lcms.cz
Information Provided Bulk isotopic enrichment, origin, and large-scale metabolic tracer flow. unime.itMolecular identification, quantification, and structural information from fragmentation. ijpras.com
Precision Very high precision for isotopic ratios. nih.govVariable, but generally lower for isotopic ratios compared to IRMS.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Deuterated Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. ijpras.comtandfonline.com This capability is invaluable for identifying unknown metabolites of this compound. When coupled with tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, HRMS can provide detailed structural information about the metabolites. ijpras.com

The identification of deuterated metabolites is facilitated by the characteristic mass shift introduced by the deuterium atoms. HRMS can readily distinguish between a metabolite containing deuterium and its unlabeled counterpart. For example, the replacement of six hydrogen atoms with six deuterium atoms in sucrose results in a mass increase of approximately 6 Daltons. This mass difference is easily detectable by HRMS.

MS/MS experiments are crucial for elucidating the structure of these metabolites. By isolating a deuterated metabolite ion and subjecting it to fragmentation, a unique fragmentation pattern is produced. acs.org This pattern can be compared to that of the unlabeled standard or predicted fragmentation pathways to determine the structure of the metabolite. For instance, researchers have used LC-ESI-HRMS to characterize deuterated metabolites of various compounds, demonstrating the power of this approach. frontiersin.org The use of hydrogen-deuterium exchange (HDX) combined with HRMS can also aid in metabolite identification by providing information on the number of exchangeable hydrogens. nih.govacs.org

The combination of HRMS and MS/MS is a powerful tool for discovery-based metabolomics, allowing for the confident identification of novel deuterated metabolites of this compound in complex biological systems. tandfonline.com

Table 3: Application of HRMS and MS/MS in Deuterated Metabolite Analysis

TechniqueApplication in this compound Metabolite AnalysisResearch Findings
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine the elemental formula of deuterated metabolites.Enables confident differentiation of deuterated metabolites from endogenous, unlabeled molecules. ijpras.com
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites by analyzing their fragmentation patterns.Fragmentation patterns can reveal the location of metabolic modifications on the sucrose backbone. acs.org
LC-HRMS/MS Separation and identification of a wide range of deuterated metabolites in a single analysis.Allows for comprehensive profiling of the metabolic fate of this compound. frontiersin.org

Chromatographic Separations Preceding Isotopic Detection

High-Performance Liquid Chromatography (HPLC) for this compound Fractionation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of compounds in a mixture prior to their detection and analysis. noblelight.com For the analysis of this compound and its metabolites, HPLC provides the necessary resolution to separate the deuterated sucrose from other sugars and components in a biological matrix. shimadzu.co.uk

Various HPLC modes can be employed for sugar analysis, including normal-phase, reversed-phase, and ion-exchange chromatography. lcms.cz For underivatized sugars, which are highly polar, normal-phase or hydrophilic interaction liquid chromatography (HILIC) is often preferred. wur.nlshimadzu.co.uk An alkylamine-bonded silica (B1680970) column is a common choice for separating sucrose. oiv.int The mobile phase typically consists of a mixture of acetonitrile and water, with the elution strength being modulated by the water content. shimadzu.co.ukoiv.int

The separation of deuterated and non-deuterated isotopologues by HPLC can be challenging due to their identical chemical properties. However, subtle differences in their physical properties can sometimes be exploited for separation. While complete baseline separation is not always achieved or necessary, HPLC is crucial for isolating the sucrose fraction from interfering compounds before it enters the mass spectrometer for isotopic analysis. This pre-purification step is essential for obtaining accurate and reliable isotopic data, whether using LC-MS, IRMS, or HRMS.

Table 4: HPLC Conditions for Sucrose Analysis

ParameterTypical ConditionsReference
Column Alkylamine-bonded silica, HILIC wur.nloiv.int
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) oiv.int
Flow Rate 1.0 - 2.0 mL/min nih.govoiv.int
Temperature Controlled, e.g., 30-40 °C nih.govoiv.int
Detector Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) lcms.czresearchgate.net

Ion Chromatography for Carbohydrate and Sugar Phosphate Analysis

Ion chromatography (IC) is a powerful separation technique for ionic and polar molecules, making it particularly well-suited for the analysis of carbohydrates and their phosphorylated derivatives. d-nb.info Carbohydrates can be separated as anions at high pH due to the ionization of their hydroxyl groups. researchgate.net This allows for their separation on anion-exchange columns.

A significant advantage of IC for carbohydrate analysis is its coupling with pulsed amperometric detection (PAD). researchgate.netmetrohm.com PAD provides sensitive and direct detection of carbohydrates without the need for derivatization, which is often required in other chromatographic methods. d-nb.info This makes IC-PAD a robust and efficient method for quantifying sugars and sugar phosphates in various matrices.

In the context of studying the metabolism of this compound, ion chromatography can be used to separate and quantify the resulting deuterated sugar phosphates. nih.govjst.go.jp The technique has been successfully applied to determine sugar phosphates in biological samples like plant and animal tissues. nih.govnih.gov The separation of different sugar phosphate isomers, such as glucose-6-phosphate and fructose-6-phosphate, can be achieved, which is crucial for detailed metabolic analysis. oup.com The deuteration of the sugar phosphates would not significantly alter their separation by ion exchange, but their presence and quantity would be confirmed by subsequent mass spectrometric detection.

Table 5: Ion Chromatography Parameters for Carbohydrate and Sugar Phosphate Analysis

ParameterTypical ConditionsRationale
Separation Mode High-Performance Anion-Exchange (HPAE)Separation of carbohydrates as anions at high pH. researchgate.net
Column Anion-exchange columns (e.g., pellicular resin)Provides high-resolution separation of carbohydrates and their phosphates. researchgate.net
Eluent Sodium hydroxide (B78521) gradientsControls the retention and selectivity of the separation. researchgate.net
Detection Pulsed Amperometric Detection (PAD)Sensitive and direct detection of underivatized carbohydrates. d-nb.info
Application Quantification of mono-, di-, oligosaccharides, and sugar phosphates in biological samples.Applicable to tracing the metabolic fate of the deuterated sucrose backbone into phosphorylated intermediates. nih.govjst.go.jp

Applications of Sucrose 1,1,6,6,6 ,6 D6 in Metabolic Flux Analysis

Elucidation of Carbohydrate Transport Mechanisms Utilizing Sucrose-1,1,6,6,6',6'-d6 as a Tracer

Sucrose (B13894) is the primary form of carbohydrate transported over long distances in the majority of plant species, moving from photosynthetic source tissues (like leaves) to non-photosynthetic sink tissues (such as roots, fruits, and seeds). nih.govnagwa.comresearchgate.net Understanding the dynamics of this transport is crucial for fields ranging from agriculture to plant biotechnology.

This compound serves as an invaluable tool for studying the entire process of sucrose transport, from its loading into the phloem in source tissues to its unloading and utilization in sink tissues. savemyexams.comnih.govsavemyexams.com Traditional methods using radioactive isotopes like ¹⁴C provided foundational knowledge but often lacked the spatial and temporal resolution required for detailed analysis. nih.gov

Modern techniques, such as Raman microspectroscopy, can utilize deuterated sucrose analogues to visualize their movement in real-time. nih.gov The carbon-deuterium (C-D) bond has a characteristic vibration that appears in a silent region of the cellular Raman spectrum, allowing for clear and non-invasive imaging. Research using such analogues has demonstrated the rapid translocation of sucrose between plant cells, validating its role as an effective tracer for visualizing transport dynamics at a subcellular level. nih.gov By feeding plants with this compound and analyzing tissue extracts from different parts of the plant over time, researchers can quantify the rate of translocation and identify factors that influence its efficiency.

Table 1: Comparison of Spectroscopic Properties for Sucrose Analogues Used in Transport Studies

This interactive table summarizes the Raman spectroscopic data for different sucrose analogues, highlighting the properties that make deuterated sucrose a viable tracer.

Sucrose AnalogueRaman Peak (cm⁻¹)Relative IntensityLimit of Detection (in water)
Deuterated Sucrose ~2115Broad>100 mM
Azide-Tagged Sucrose2113WeakNot Reported
Nitrile-Tagged Sucrose~2250ModerateNot Reported
Alkyne-Tagged Sucrose2116Strong29 mM
Data adapted from a study on Raman imaging of sucrose analogues. nih.gov

Within a plant cell, sucrose metabolism is highly compartmentalized, with distinct pools of sucrose and its metabolic enzymes located in the cytosol, vacuole, and plastids. nih.govmdpi.com This subcellular organization is critical for regulating carbon allocation and sugar signaling. For instance, sucrose is synthesized in the cytosol, but it can be stored in the large central vacuole, which can occupy a significant portion of the cell volume. nih.govnih.gov

Investigation of Sucrose Uptake and Translocation Dynamics

Tracing of Central Carbon Metabolic Pathways with Deuterated Sucrose

Once delivered to sink tissues and taken up by cells, sucrose is cleaved into glucose and fructose (B13574), which then enter central carbon metabolism to provide energy and building blocks for growth. researchgate.net this compound is an effective tracer for quantifying the fluxes through these core pathways.

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH. creative-proteomics.com When cells are fed with this compound, the sucrose is first hydrolyzed to yield deuterated glucose (labeled on carbons 1 and 6) and deuterated fructose (labeled on carbons 1 and 6). nih.gov The deuterated glucose-6-phosphate that is formed subsequently enters the glycolytic pathway.

As the labeled molecules progress through the series of glycolytic reactions, the deuterium (B1214612) atoms are carried along on the carbon backbone. By measuring the mass isotopologue distribution of key glycolytic intermediates (e.g., phosphoglycerate, phosphoenolpyruvate, and lactate) using mass spectrometry, the relative contribution of the supplied sucrose to glycolytic flux can be determined. creative-proteomics.comunimib.it For example, the detection of deuterated lactate (B86563) provides direct evidence of the complete glycolytic processing of the tracer. unimib.it This approach allows for a quantitative assessment of how different conditions or genetic modifications affect the rate of glycolysis. nih.gov

The pyruvate generated from glycolysis can be further oxidized in the mitochondria via the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration that produces significant amounts of ATP and reducing equivalents (NADH and FADH₂). creative-proteomics.com Tracing the fate of deuterium from this compound into the TCA cycle provides a measure of mitochondrial metabolic activity. nih.gov

The deuterated pyruvate entering the mitochondria is converted to deuterated acetyl-CoA. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the deuterium label into the TCA cycle. mdpi.com As the cycle proceeds, the deuterium atoms can be tracked through various intermediates like α-ketoglutarate, succinate, and malate. Furthermore, some TCA cycle intermediates are precursors for amino acid biosynthesis, such as α-ketoglutarate for glutamate (B1630785). Therefore, the appearance of deuterium in glutamate serves as a reliable indicator of TCA cycle flux. nih.govbiorxiv.org Studies using deuterated substrates have successfully demonstrated the ability to track flux through the TCA cycle and its connection to amino acid metabolism. nih.govmedrxiv.org

The pentose (B10789219) phosphate (B84403) pathway (PPP) runs in parallel to glycolysis and is a critical source of NADPH, which is essential for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis). The PPP also produces pentose phosphates, which are precursors for nucleotide synthesis. creative-proteomics.comfrontiersin.org The PPP has two major branches: the oxidative branch, which produces NADPH, and the non-oxidative branch, which interconverts sugars. frontiersin.org

The flux through the oxidative PPP can be specifically probed using glucose labeled at the C1 position. When the glucose moiety from this compound enters the PPP, the deuterium on its C1 position is directly transferred to NADP⁺ during the reaction catalyzed by glucose-6-phosphate dehydrogenase, forming deuterated NADPH. mdpi.com The rate of deuterium incorporation into the NADPH pool is therefore directly proportional to the flux through the oxidative PPP. This allows for a precise quantification of the pathway's activity, which is often altered in response to oxidative stress or high anabolic demand. nih.govmdpi.compnas.org

Table 2: Expected Labeling Patterns in Central Carbon Metabolism from this compound

This interactive table shows the key metabolites that become labeled after introducing this compound and the metabolic pathways they represent.

Metabolic PathwayKey Labeled Metabolite(s)Significance of Labeling
Glycolysis Lactate-d₁, Pyruvate-d₁Indicates flux of sucrose carbon through the entire glycolytic pathway. unimib.it
TCA Cycle Citrate-d₁, Glutamate-d₁Shows entry of sucrose-derived carbon into mitochondrial metabolism and amino acid synthesis. nih.govmedrxiv.org
Pentose Phosphate Pathway NADPH-d₁Directly measures the activity of the oxidative PPP, crucial for redox balance and biosynthesis. mdpi.com

Elucidation of Tricarboxylic Acid (TCA) Cycle Dynamics

Analysis of Biosynthetic Pathways for Complex Carbohydrates Using this compound

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), providing a quantitative framework to understand the flow of atoms through metabolic networks. creative-proteomics.com this compound, a deuterated isotopologue of sucrose, serves as a powerful tracer to investigate the biosynthesis of complex carbohydrates. By introducing this labeled sucrose to a biological system, researchers can track the deuterium atoms as they are incorporated into various downstream products. This allows for the precise measurement of flux rates through pathways responsible for synthesizing storage polysaccharides like starch and fructans, as well as structural polysaccharides found in the cell wall. The stability of the deuterium labels on carbons 1 and 6 of the glucose and fructose moieties ensures that the tracer's journey can be followed through multiple enzymatic steps, providing a dynamic view of carbohydrate allocation and metabolism.

Starch and Fructan Synthesis Pathway Characterization

Sucrose is the primary substrate for the synthesis of both starch and fructans, which are major carbon reserves in many plants. frontiersin.org Metabolic flux analysis using this compound enables the detailed characterization of the partitioning of sucrose between these two crucial biosynthetic pathways.

Fructan Synthesis: Fructans are synthesized by fructosyltransferases (FTs), which use sucrose as a substrate. frontiersin.org The initial step is typically catalyzed by Sucrose:Sucrose 1-fructosyltransferase (1-SST), which produces the trisaccharide 1-kestose (B104855) from two molecules of sucrose. nih.govunifr.ch Subsequently, other enzymes, such as Sucrose:Fructan 6-fructosyltransferase (6-SFT), extend the fructan chain. unifr.chnih.gov Supplying this compound allows for the direct tracing of the labeled sucrose molecules into 1-kestose and higher-order fructans. The rate of deuterium incorporation provides a direct measure of the flux through the fructan biosynthesis pathway. Studies in barley have shown that the activities of enzymes like 1-SST and 6-SFT are strongly stimulated by sucrose availability, highlighting the regulatory role of the substrate itself in fructan accumulation. nih.gov

Starch Synthesis: In parallel, sucrose can be degraded into its constituent monosaccharides, glucose and fructose, which are then utilized for starch synthesis. researchgate.net In plant cells, sucrose synthase can cleave sucrose to yield UDP-glucose and fructose. The UDP-glucose is then converted to ADP-glucose, the direct precursor for starch polymerization by starch synthases. nih.gov By tracing the deuterium labels from this compound into the glucose units of the starch polymer, the flux from sucrose to starch can be quantified. This approach helps to elucidate how carbon is partitioned between fructan storage in the vacuole and starch storage in the plastids. frontiersin.orgnih.gov

Table 1: Key Enzymes in Fructan Biosynthesis

Enzyme NameAbbreviationEC NumberFunction
Sucrose:Sucrose 1-fructosyltransferase1-SSTEC 2.4.1.99Catalyzes the synthesis of the trisaccharide 1-kestose and glucose from two sucrose molecules. nih.govunifr.ch
Sucrose:Fructan 6-fructosyltransferase6-SFTEC 2.4.1.10Transfers a fructosyl group from a sucrose donor to a fructan acceptor, forming β(2-6) linkages. unifr.chnih.gov
Fructan:Fructan 1-fructosyltransferase1-FFTEC 2.4.1.100Elongates fructan chains by transferring a fructosyl residue from one fructan molecule to another. frontiersin.org
Fructan exohydrolaseFEHEC 3.2.1.154Catalyzes the degradation of fructans by removing terminal fructosyl residues. frontiersin.org

Cell Wall Polysaccharide Turnover Studies

The plant cell wall is a dynamic structure that undergoes continuous synthesis and remodeling during cell growth and development. Sucrose is the ultimate source of the hexose (B10828440) units that form the bulk of cell wall polysaccharides, including cellulose (B213188), hemicelluloses (e.g., xyloglucan), and pectins. nih.gov Isotopic labeling with this compound is an invaluable technique for studying the turnover rates of these polymers, revealing how carbon is allocated to and mobilized from the cell wall.

By feeding the labeled sucrose to plant tissues, the deuterium atoms are incorporated into the monosaccharide precursors (like glucose, galactose, and xylose) of cell wall polysaccharides. The rate of incorporation and subsequent decline of the label in specific polysaccharide fractions provides a measure of their synthesis and degradation rates. For instance, studies using 14C-glucose in pea stems demonstrated that while polymers like cellulose and galacturonan show little turnover, other components are more dynamic. nih.gov A significant turnover was observed for galactose in the pectin (B1162225) fraction and for a specific xyloglucan (B1166014) polymer, suggesting selective remodeling processes. nih.gov

Using this compound would refine such analyses by directly linking the turnover to the primary transport sugar. It would allow researchers to quantify the flux from sucrose into specific cell wall components under different physiological conditions or in response to stimuli like plant hormones, which are known to influence cell wall metabolism. nih.gov

Table 2: Observed Turnover of Polysaccharide Components in Pea Stem Segments (7-hour period)

Polysaccharide/ComponentFractionObserved Turnover
Starch (contaminant)N/A~20%
GalactosePectinase-extractable~50% decrease
XyloglucanPectinase-degradableMinor turnover
GalacturonanPectinNot appreciable
CelluloseInsoluble residueNot appreciable

Data derived from a study using ¹⁴C-glucose, which serves as a model for the type of data obtainable with deuterated sucrose. nih.gov

Exploration of Anaplerotic and Cataplerotic Reactions in Relation to Sucrose Metabolism

Sucrose metabolism is intrinsically linked to central carbon metabolism, including the citric acid (TCA) cycle. The TCA cycle is not only a central hub for energy production but also a source of precursors for biosynthesis (cataplerosis) and a destination for intermediates from other pathways (anaplerosis). wikipedia.org To maintain metabolic homeostasis, the withdrawal of TCA cycle intermediates for biosynthesis must be balanced by their replenishment through anaplerotic reactions. wikipedia.org

When this compound is metabolized via glycolysis, it produces labeled pyruvate and acetyl-CoA. These molecules enter the TCA cycle, introducing the deuterium label into the cycle's intermediates, such as citrate, α-ketoglutarate, and oxaloacetate.

Cataplerosis: By tracking the labeled intermediates, the rate at which they are withdrawn from the TCA cycle for biosynthetic purposes can be determined. For example, labeled α-ketoglutarate can be traced into the synthesis of glutamate, and labeled oxaloacetate can be traced into aspartate. wikipedia.org This provides a quantitative measure of cataplerotic flux.

Anaplerosis: Conversely, the dilution of the deuterium label within the TCA cycle pool indicates the influx of unlabeled intermediates from anaplerotic pathways. wikipedia.org The primary anaplerotic reaction in many tissues is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org By analyzing the labeling patterns of TCA cycle intermediates and their derived amino acids, the relative contributions of different anaplerotic fluxes needed to support the sucrose-fueled biosynthetic activities of the cell can be calculated. This is crucial for understanding how cells balance the demands of energy production and the synthesis of biomass.

Table 3: Major Anaplerotic Reactions Replenishing TCA Cycle Intermediates

ReactionEnzymeProduct FormedSignificance
Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + PiPyruvate CarboxylaseOxaloacetateA major anaplerotic route in many organisms, activated by acetyl-CoA. wikipedia.org
Aspartate ⇌ OxaloacetateAspartate TransaminaseOxaloacetateA reversible transamination reaction linking amino acid and carbohydrate metabolism. wikipedia.org
Glutamate + NAD⁺ → α-Ketoglutarate + NADH + NH₄⁺Glutamate Dehydrogenaseα-KetoglutarateReplenishes α-ketoglutarate, particularly important in nitrogen metabolism. wikipedia.org
Propionyl-CoA → Succinyl-CoA(Multiple enzymes)Succinyl-CoAImportant in the metabolism of odd-chain fatty acids and certain amino acids.

Theoretical and Computational Frameworks for Sucrose 1,1,6,6,6 ,6 D6 Isotope Studies

Kinetic Isotope Effects (KIE) in Deuterated Carbohydrate Reactions and Enzyme Mechanisms

The Kinetic Isotope Effect (KIE) is a fundamental tool used to investigate reaction mechanisms by observing changes in reaction rates upon isotopic substitution. github.iofaccts.denih.gov When a hydrogen atom is replaced by a deuterium (B1214612) atom at a position involved in bond breaking or formation during the rate-determining step of a reaction, a primary KIE is typically observed. github.iofaccts.de This effect arises primarily from the difference in zero-point vibrational energies between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. nih.gov

The magnitude of the deuterium KIE, expressed as the ratio of the rate constants (kH/kD), provides insight into the transition state of a reaction. nih.govoiv.int For enzymatic reactions involving carbohydrate-like Sucrose-1,1,6,6,6',6'-d6, deuteration at the C1, C6, and C6' positions can probe the mechanisms of various enzymes. For instance, in reactions catalyzed by galactose oxidase, which oxidizes the C6 primary alcohol of galactose, exceptionally large KIEs have been measured, providing evidence for the specific hydrogen abstraction steps. wayne.edu

A study on the enzyme-catalyzed epimerization of CDP-glucose utilized a deuterated substrate to probe the hydride transfer mechanism. nih.govresearchgate.net The observed KIE was temperature-dependent, peaking at 6.1 at 40 °C, which suggested that the C-H bond cleavage was a significant rate-limiting step under those conditions. nih.govresearchgate.net Similarly, investigating the metabolism of this compound could reveal mechanistic details of enzymes like sucrose (B13894) synthase or invertase. A significant KIE would be expected if the cleavage of a C-D bond at the 1, 6, or 6' positions is part of the rate-limiting step of the enzymatic reaction.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the reaction center in the transition state. github.ionih.gov

Table 1: Representative Primary Deuterium Kinetic Isotope Effects in Enzymatic Reactions

Enzyme/Reaction SystemSubstratekH/kDSignificance
Galactose Oxidase1-O-methyl-6,6'-di-[2H]-α-d-galactopyranoside22.5 ± 2.0Indicates C-H bond abstraction at C6 is rate-limiting. wayne.edu
CDP-Glucose EpimeraseCDP-[2-²H]glucose6.1 (at 40°C)Suggests C-H bond cleavage is a strongly rate-limiting step. nih.govresearchgate.net
Amine Oxide Cope EliminationDeuterated amine oxide3.40Consistent with a nonlinear transition state. nih.gov

Metabolic Flux Modeling and Simulation Incorporating Stable Isotope Tracing Data

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic pathways within a biological system at steady state. ljmu.ac.uknih.gov The use of stable isotope tracers, such as this compound, is central to MFA. By introducing the labeled substrate into a system, the deuterium atoms are incorporated into downstream metabolites. Measuring the isotopic enrichment patterns in these metabolites provides a set of constraints that can be used to resolve the fluxes through the interconnected reactions of cellular metabolism. ljmu.ac.ukntnu.edu

While ¹³C is the most common isotope used in MFA, deuterium (²H) offers unique advantages. ljmu.ac.uk The high mass difference between ¹H and ²H can lead to significant kinetic isotope effects, which must be accounted for in the models. ljmu.ac.uk However, modern analytical techniques like high-resolution mass spectrometry can readily distinguish between ¹³C and ²H labeling, even allowing for simultaneous tracing experiments with both isotopes. ntnu.edu

Flux analysis algorithms, whether for ¹³C or ²H tracing, are broadly categorized into two approaches:

Optimization Approach : This is the more common method. It involves constructing a detailed model of the metabolic network and the atom transitions within it. An optimization algorithm then iteratively adjusts the unknown flux values to minimize the difference between the experimentally measured isotope labeling patterns and the patterns predicted by the model. ethz.ch

Direct Approach : This method aims to derive linear constraints on the fluxes directly from the labeling data, avoiding complex non-linear optimization. This can be computationally less intensive and avoids potential issues with local minima. ethz.ch

The use of deuterated substrates like this compound in flux analysis can provide specific insights. For example, deuterium labeling can be used to trace hydrogen atoms through pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle, providing complementary information to carbon tracing. ljmu.ac.uk

A variety of software tools have been developed to handle the complexity of MFA calculations and data integration. These platforms automate the process of model construction, flux calculation, and statistical analysis.

Table 2: Selected Software Tools for Metabolic Flux Analysis

SoftwareKey FeaturesPrimary IsotopeStateAvailability
INCA Performs steady-state and isotopically non-stationary MFA. Can regress multiple experiments simultaneously. nih.govmdpi.com¹³C, (can handle others)Steady-state & Non-stationaryMATLAB-based, free for academic users. nih.govmdpi.com
13CFLUX2 A powerful tool for steady-state MFA, widely used in the field. researchgate.net¹³CSteady-stateClosed-source environment.
MFA Suite™ A toolkit that includes applications like ETA and INCA for quantifying metabolic pathway fluxes. mdpi.comacs.org¹³CSteady-state & Non-stationaryMATLAB-based, free for academic users. mdpi.com
FreeFlux An open-source Python package for both steady-state and non-stationary MFA, designed for computational efficiency. nih.gov¹³CSteady-state & Non-stationaryOpen-source (Python). nih.gov
FluxVisualizer Software specifically for visualizing flux distributions on metabolic network maps. frontiersin.orgN/AN/AOpen-source (Python). frontiersin.org
ML-Flux A machine learning framework designed to streamline flux quantitation from isotope tracing data. nih.gov¹³C, ²HSteady-stateWebtool. nih.gov

These tools provide the necessary infrastructure to design experiments with tracers like this compound, process the resulting mass spectrometry data, and generate comprehensive maps of metabolic fluxes.

Algorithms for ¹³C and ²H Flux Analysis

Advanced Statistical Approaches for Isotope Enrichment Data Interpretation and Experimental Design

The data generated from stable isotope tracing experiments are complex and require sophisticated statistical methods for accurate interpretation and for the optimal design of future experiments. ntnu.edu The goal is to distinguish true biological variation from analytical error and to confidently identify which metabolites are significantly enriched.

Key statistical considerations and advanced approaches include:

Experimental Design : The initial design of an isotope tracing study is critical. ntnu.edu This includes the choice of tracer (e.g., the specific labeling pattern of this compound), the duration of labeling, and the selection of time points for sampling. nih.govntnu.edu Statistical power analysis can help determine the necessary number of replicates to detect meaningful changes in isotope enrichment.

Quantification of Enrichment : Accurate quantification of isotopic enrichment is paramount. This involves correcting for the natural abundance of isotopes and accounting for potential measurement errors from analytical platforms like mass spectrometry.

Statistical Significance : Determining whether an observed change in isotopic labeling is statistically significant is a key challenge. Various statistical tests are employed, and specialized software packages have been developed to facilitate this. For example, the R package SIPmg provides a framework for performing statistical analyses to identify labeled genomes in DNA-SIP metagenomic data, which shares principles with metabolomic data analysis.

Machine Learning and Bayesian Statistics : More advanced approaches are increasingly being applied to isotopic data. Machine learning algorithms can identify complex patterns in large datasets, while Bayesian statistical methods provide a framework for incorporating prior knowledge into the analysis, potentially improving the accuracy of flux estimations. nih.gov For example, the ML-Flux webtool uses deep learning to convert labeling information into metabolic fluxes. nih.gov

Broader Academic Applications of Sucrose 1,1,6,6,6 ,6 D6 in Systems Biology Research

Interplay of Sucrose-1,1,6,6,6',6'-d6 Metabolism with Other 'Omics' Data (e.g., Transcriptomics, Proteomics, Metabolomics)

Systems biology aims to understand the entirety of cellular processes by integrating multiple layers of biological information. The metabolism of deuterated sucrose (B13894) provides a dynamic functional layer—fluxomics—that is crucial for contextualizing static 'omics' data such as transcriptomics, proteomics, and metabolomics. frontiersin.org While transcriptomics reveals which genes are expressed and proteomics identifies the proteins present, isotopic tracers like this compound show what these genes and proteins are actually doing in real-time.

Integrated analyses in plant and microbial systems have demonstrated the power of combining these approaches. For instance, studies on sucrose metabolism in species like Arabidopsis thaliana and sugarcane have used multi-omics to identify complex regulatory networks involving sucrose synthase, invertase, and various transporters. mdpi.commdpi.comwikipathways.org The addition of a deuterated tracer to such an experimental setup allows researchers to directly measure the flow of carbon through these pathways. This can reveal whether changes in gene expression (transcriptomics) or protein abundance (proteomics) translate into a functional change in metabolic flux. nih.govnih.gov

For example, an increase in the transcript levels of a specific sucrose transporter gene could be directly correlated with an increased rate of uptake and metabolism of this compound, confirming the gene's functional role. This integrated approach helps to build more accurate and predictive models of metabolic networks. acs.org

'Omics' LayerType of Data ProvidedIntegration with Sucrose-d6 Tracer DataExample Research Question
Transcriptomics Measures mRNA levels to indicate gene expression.Correlates the expression of genes (e.g., for sucrose transporters, metabolic enzymes) with the actual rate of sucrose flux. mdpi.comDoes the upregulation of a sucrose synthase gene under stress lead to a higher rate of sucrose breakdown?
Proteomics Measures the abundance and post-translational modifications of proteins.Links the quantity of specific enzymes to the metabolic flux they catalyze, as measured by the conversion of the tracer. frontiersin.orgnih.govIs the increased activity of the sucrose degradation pathway due to higher enzyme concentration or allosteric regulation?
Metabolomics Measures the levels of numerous small-molecule metabolites.Provides a snapshot of metabolite pools, while the tracer reveals the rate of production and consumption of these pools. nih.govHow quickly is the intracellular glucose pool replenished from extracellular sucrose?

In Vitro Enzymatic Characterization and Mechanistic Studies Using Deuterated Substrates

Deuterated substrates are invaluable for dissecting the precise mechanisms of enzyme action in vitro. acs.org The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the bond to that atom is broken or significantly altered in the rate-limiting step of the reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides deep insights into an enzyme's catalytic strategy. acs.org

By using this compound or its constituent deuterated monosaccharides (glucose and fructose) as substrates in controlled enzymatic assays, researchers can pinpoint key steps in catalysis. For example, studies on glycoside hydrolases, the class of enzymes that break down sugars like sucrose, have used deuterated substrates to probe the nature of the transition state—the fleeting, high-energy arrangement of atoms as the substrate is converted to product. acs.orgsfu.ca A significant KIE upon using a deuterated substrate suggests that a specific C-H bond cleavage is central to the slowest step of the reaction mechanism.

This approach has been used to:

Elucidate reaction mechanisms: Differentiating between proposed catalytic pathways (e.g., SN1 vs. SN2-like mechanisms).

Identify rate-limiting steps: Determining whether substrate binding, bond cleavage, or product release is the bottleneck in the catalytic cycle. acs.org

Characterize enzyme active sites: Understanding how the enzyme's structure facilitates the chemical transformation. researchgate.net

Enzyme ClassDeuterated Substrate UsedMechanistic Insight GainedReference Principle
Glycoside HydrolasesDeuterated glycosides (e.g., deuterated phenyl-glucosides)Determination of transition state structure and the degree of bond cleavage at the anomeric carbon. acs.org
Sugar Nucleotide EpimerasesCDP-[2-²H]GlucoseDemonstrated that hydride abstraction is a key, rate-limiting step in the epimerization reaction. acs.org
Dehydrogenases[1-²H]glucoseUsed to trace the flow of hydride ions (deuteride) to cofactors like NADP+, quantifying flux through pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.govmdpi.com
GlycosyltransferasesDeuterated sugar donors (e.g., UDP-sugars)Probing donor and acceptor specificity and understanding the stereochemistry of the transfer reaction. nih.govfrontiersin.org

Development of Novel Isotopic Tracer Strategies and Methodologies with Deuterated Sugars

The use of deuterated sugars has been central to the evolution of isotopic tracer methodologies for studying metabolism. acs.org These methods are designed to quantify metabolic rates (kinetics) in vivo, providing a dynamic picture of processes like glucose production, utilization, and storage under various physiological conditions. humankinetics.comphysoc.org

Early studies often used a single tracer, but more sophisticated methods have since been developed to improve accuracy and provide more detailed information. nih.gov

Dual-Tracer Method: This technique is frequently used to simultaneously measure endogenous glucose production and the rate of appearance of glucose from an ingested carbohydrate. nih.gov A common approach involves the intravenous infusion of a deuterated glucose tracer (e.g., [6,6-²H₂]glucose) and the oral ingestion of a ¹³C-labeled carbohydrate. humankinetics.com This allows researchers to distinguish between glucose released by the liver and glucose absorbed from the gut.

Triple-Tracer Method: For non-steady-state conditions, such as after a meal, triple-tracer methods have been developed to provide a highly accurate assessment of glucose metabolism. humankinetics.com

Deuterium Oxide (D₂O) Method: The use of "heavy water" represents a different strategy where the deuterium is not part of the substrate itself but is incorporated into various metabolites from the body's water pool. physoc.org This allows for the simultaneous measurement of the synthesis rates of multiple molecules, including glucose (via gluconeogenesis) and even proteins, offering a broad view of metabolic activity. humankinetics.com

The analysis of these deuterated tracers typically relies on mass spectrometry coupled with either gas or liquid chromatography (GC-MS or LC-MS), which can precisely separate and quantify the labeled and unlabeled forms of the metabolites. researchgate.net The development of these analytical techniques has been crucial for the successful application of deuterated sugar tracers in metabolic research.

Tracer StrategyPrincipleTypical Deuterated Tracer(s)Primary Application
Single Tracer Dilution A deuterated tracer (e.g., glucose) is infused, and its dilution by the body's unlabeled glucose is measured to calculate glucose appearance and disappearance rates. humankinetics.com[6,6-²H₂]glucose, [1-²H]glucoseMeasuring whole-body glucose turnover in a steady state.
Dual-Tracer Method Uses two different isotopes (one oral, one intravenous) to differentiate between endogenous and exogenous substrate appearance. nih.govIntravenous [6,6-²H₂]glucose (often paired with oral ¹³C-glucose).Quantifying post-meal glucose absorption and hepatic glucose production.
Deuterium Oxide (D₂O) Labeling D₂O is administered, and the incorporation of deuterium from body water into newly synthesized molecules is measured. physoc.orgDeuterium Oxide (²H₂O)Measuring the fractional synthesis rate of multiple compounds, including glucose via gluconeogenesis, glycogen, and proteins.

Challenges and Future Directions in Sucrose 1,1,6,6,6 ,6 D6 Research

Methodological Advancements in High-Throughput Isotopic Analysis and Quantification

The utility of Sucrose-1,1,6,6,6',6'-d6 is intrinsically linked to our ability to accurately and efficiently measure its presence and the incorporation of its deuterium (B1214612) labels into various metabolites. While significant progress has been made, the pursuit of higher throughput and greater sensitivity remains a key challenge.

Current methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful but can be time-consuming, especially when analyzing large numbers of samples. acs.org The complexity of biological samples necessitates sophisticated separation techniques coupled with high-resolution mass spectrometry to distinguish deuterated compounds from the myriad of other molecules present. acs.org Future advancements should focus on:

Automation and Miniaturization: Developing automated sample preparation and analysis workflows will be crucial for increasing throughput. This includes the use of robotic systems for sample handling and microfluidic devices for separation and analysis.

Enhanced Mass Spectrometry Techniques: Further development of techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can provide subcellular localization of deuterated tracers. harvard.edu However, challenges remain in measuring deuterium/hydrogen isotope ratios efficiently. harvard.edu Innovations that allow for the simultaneous measurement of multiple isotopic tracers with high precision are needed. harvard.edu

Advanced NMR Spectroscopy: While NMR is a powerful tool for structural elucidation, its sensitivity can be a limitation. acs.org Continued development of cryogenically cooled probes and higher field magnets will improve sensitivity, enabling the detection of lower concentrations of deuterated metabolites.

Analytical TechniqueStrengthsAreas for Advancement
Mass Spectrometry (MS) High sensitivity, ability to analyze complex mixtures.Increased throughput, improved methods for quantifying positional isotopomers.
NMR Spectroscopy Provides detailed structural information, non-destructive.Enhanced sensitivity, development of standardized protocols for quantitative analysis.
NanoSIMS High spatial resolution, subcellular imaging.Improved efficiency for deuterium measurement, simultaneous multi-isotope detection. harvard.edu

Integration of Deuterated Tracers with Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that utilizes magnetic resonance imaging (MRI) to visualize the metabolic fate of deuterated compounds in vivo. frontiersin.orgnih.gov The integration of this compound with DMI holds immense promise for spatially and temporally resolving sucrose (B13894) metabolism within intact organisms.

DMI offers a significant advantage over traditional methods by providing a dynamic window into metabolic processes without the need for ionizing radiation. frontiersin.org Following the administration of a deuterated tracer like [6,6′-²H₂]glucose, DMI can track its conversion into downstream metabolites such as lactate (B86563) and glutamate (B1630785), offering insights into pathways like glycolysis and the TCA cycle. nih.gov

Future directions in this area include:

Developing Novel DMI Tracers: While deuterated glucose is commonly used, the synthesis and application of more complex deuterated tracers like this compound for DMI are still in their infancy. nih.govosf.io Research is needed to optimize the properties of such tracers for imaging applications.

Improving Spatial and Temporal Resolution: A major challenge in DMI is achieving high spatial resolution to visualize metabolic processes at the tissue and cellular levels. nih.govacs.org Advances in MRI hardware, pulse sequences, and image reconstruction algorithms are necessary to overcome this limitation. acs.org

Quantitative DMI: Moving beyond qualitative imaging to obtain quantitative measures of metabolic fluxes is a key goal. nih.gov This requires the development of sophisticated kinetic models and referencing the deuterated signal to the natural abundance of HDO in tissues. acs.org

Multimodal Imaging: Combining DMI with other imaging modalities, such as positron emission tomography (PET) or fluorescence imaging, can provide a more comprehensive understanding of metabolism by correlating different aspects of cellular function. frontiersin.org

Expanding the Scope of Biological Systems and Environmental Contexts for this compound Application

To date, much of the research using deuterated sucrose tracers has focused on well-defined laboratory models. A significant future direction is to expand the application of this compound to a wider array of biological systems and environmental contexts.

This expansion will allow for a more comprehensive understanding of sucrose metabolism across different species and under various physiological and pathological conditions. Potential areas for expansion include:

Diverse Organisms: Moving beyond traditional model organisms to study sucrose metabolism in a broader range of species, including plants, insects, and marine organisms, can reveal novel metabolic pathways and regulatory mechanisms.

Complex Ecosystems: Applying deuterated sucrose tracers in ecological studies can help elucidate the flow of carbon and energy through food webs and the role of sucrose in plant-microbe interactions and soil carbon cycling.

Disease Models: Investigating sucrose metabolism in various disease models, such as metabolic syndrome, cancer, and neurodegenerative diseases, can provide insights into the role of dietary sugars in the pathophysiology of these conditions. nih.gov

Agricultural Applications: Using this compound to trace the transport and allocation of sugars in crop plants could lead to strategies for improving crop yield and resilience.

Research AreaPotential Application of this compound
Plant Biology Tracing phloem loading, transport, and allocation of sucrose.
Ecology Following the flow of plant-derived carbon through soil microbial communities.
Biomedical Research Investigating the impact of dietary sucrose on the gut microbiome and host metabolism.
Agrochemistry Understanding the uptake and metabolism of agrochemicals formulated with sucrose esters. mdpi.com

Computational Innovations for Analysis and Interpretation of Complex Isotopic Data Sets

The increasing complexity and volume of data generated from isotopic tracer studies necessitate the development of innovative computational tools for analysis and interpretation. numberanalytics.com Raw data from mass spectrometry or NMR requires significant processing to correct for background noise, resolve overlapping peaks, and accurately calculate isotopic enrichment.

Future computational innovations should focus on:

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained to identify patterns in large isotopic datasets that may not be apparent through traditional statistical methods. numberanalytics.comiaea.org These approaches can aid in flux analysis, pathway identification, and the classification of metabolic states.

Integrated Data Analysis Platforms: Developing software platforms that can integrate data from multiple analytical techniques (e.g., MS, NMR, DMI) will provide a more holistic view of metabolism. These platforms should also facilitate the integration of isotopic data with other 'omics' data, such as genomics, transcriptomics, and proteomics.

Advanced Modeling and Simulation: Creating more sophisticated metabolic models that can incorporate dynamic isotopic labeling data will improve the accuracy of metabolic flux predictions. These models can be used to simulate the effects of genetic or environmental perturbations on sucrose metabolism.

Data Standardization and Sharing: Establishing standardized formats for reporting and sharing isotopic data will enhance collaboration and allow for meta-analyses across different studies. nih.gov

Standardization of Deuterated Sucrose Tracer Protocols for Reproducibility and Inter-Laboratory Comparison

Key areas requiring standardization include:

Tracer Purity and Characterization: Establishing clear guidelines for the synthesis, purification, and characterization of this compound to ensure high isotopic and chemical purity.

Experimental Design: Developing standardized protocols for tracer administration, including the duration of labeling and sampling time points, to ensure consistency in experimental design. nih.gov

Sample Preparation and Analysis: Standardizing methods for sample quenching, extraction, and derivatization to minimize artifacts and ensure accurate quantification of deuterated metabolites.

Data Processing and Reporting: Agreeing on common data processing workflows and reporting standards, including the methods used for calculating isotopic enrichment and metabolic fluxes. researchgate.net

International collaborative efforts and the development of certified reference materials will be instrumental in establishing these much-needed standardized protocols, ultimately enhancing the reliability and impact of research utilizing this compound. iaea.org

Q & A

What analytical techniques are essential for confirming the structure and purity of Sucrose-1,1,6,6,6',6'-d6?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to verify deuteration at positions 1, 6, and 6'. Compare chemical shifts with non-deuterated sucrose to confirm isotopic substitution .
  • Mass Spectrometry (MS) : Employ high-resolution MS (e.g., ESI-TOF) to validate molecular mass and isotopic enrichment. Peaks should align with the theoretical mass increase from six deuterium atoms .
  • Conductivity and Optical Rotation : Follow pharmacopeial standards (e.g., USP-NF) to assess purity. Measure conductivity (≤35 µS·cm1^{-1}) and specific optical rotation (+66.3° to +67.0° at 20°C) to detect ionic impurities or structural deviations .

How can isotopic dilution be minimized during the synthesis of this compound?

Level : Advanced
Methodological Answer :

  • Deuterium Source Optimization : Use deuterated reagents (e.g., D2_2O, NaBD4_4) with >99% isotopic purity to reduce proton contamination. Ensure anhydrous conditions to prevent H-D exchange .
  • Reaction Monitoring : Track deuteration efficiency via in-situ 2H^2H-NMR or IR spectroscopy. Adjust reaction time/temperature to maximize substitution at target hydroxyl groups while avoiding over-deuteration at non-target sites .
  • Post-Synthesis Purification : Employ size-exclusion chromatography or recrystallization in deuterated solvents to remove partially deuterated byproducts .

What criteria should guide the selection of deuterated sucrose analogs for metabolic tracing studies?

Level : Basic
Methodological Answer :

  • Isotopic Enrichment : Prioritize compounds with ≥98% deuterium incorporation at specified positions to ensure traceability in mass spectrometry-based assays .
  • Metabolic Stability : Validate resistance to enzymatic cleavage (e.g., via invertase assays) to confirm the deuterated analog behaves similarly to native sucrose in biological systems .
  • Purity Thresholds : Adhere to pharmacopeial limits for reducing sugars (<0.1%) and endotoxins (<0.25 IU/mg) to avoid confounding experimental results .

How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic analysis of this compound?

Level : Advanced
Methodological Answer :

  • Experimental Design : Compare clearance rates of deuterated and non-deuterated sucrose in vivo using dual-isotope tracing (e.g., 13C^13C- and 2H^2H-labeled analogs). Control for KIEs by normalizing data to non-deuterated controls .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond-strength alterations at deuterated sites. Validate with kinetic assays (e.g., HPLC-based hydrolysis rate measurements) .

How should researchers resolve contradictions in spectral data when characterizing this compound?

Level : Advanced
Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR, MS, and IR data to identify artifacts. For example, ambiguous 1H^1H-NMR peaks may arise from residual protons; use 2H^2H-decoupling or 2D-COSY to clarify .
  • Contamination Checks : Perform elemental analysis (e.g., CHNS-O) to detect non-deuterated carbon/hydrogen content. Re-purify samples if deviations exceed 2% .

What steps ensure reproducibility in synthesizing this compound across laboratories?

Level : Basic
Methodological Answer :

  • Protocol Standardization : Document reaction parameters (e.g., molar ratios, solvent purity, temperature gradients) in detail. Use ICH Q2(R1)-validated methods for critical steps like crystallization .
  • Inter-Lab Calibration : Share reference samples with collaborating labs to harmonize NMR/MS settings. Conduct round-robin tests to align conductivity and optical rotation measurements .

How can researchers design controlled experiments to assess the stability of this compound under physiological conditions?

Level : Advanced
Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 0, 24, and 48 hours .
  • Isotope Tracing in Cell Models : Administer deuterated sucrose to primary hepatocytes and quantify 2H^2H-glucose/fructose metabolites using LC-MS. Compare with 13C^13C-labeled controls to disentangle isotopic effects .

What methodologies validate the absence of reducing sugars in this compound batches?

Level : Basic
Methodological Answer :

  • Methylene Blue Assay : Mix 5 mL of sample solution with 1 M NaOH and methylene blue. Heat for 2 minutes; persistent blue color indicates ≤0.1% reducing sugars (e.g., glucose/fructose) .
  • Enzymatic Testing : Use glucose oxidase/peroxidase kits to quantify residual reducing sugars. Absorbance at 540 nm should correlate with <0.1% contamination .

How should researchers formulate hypotheses about the transport mechanisms of deuterated sucrose in plant models?

Level : Advanced
Methodological Answer :

  • Competitive Inhibition Assays : Co-administer 2H^2H-sucrose and non-labeled sucrose to plant vasculature (e.g., phloem exudates). Measure uptake ratios via LC-MS to test for carrier-mediated transport .
  • Genetic Knockdowns : Use RNAi to silence putative sucrose transporters (e.g., SUT1). Compare 2H^2H-sucrose accumulation in wild-type vs. knockdown lines via autoradiography or MS imaging .

What strategies mitigate batch-to-batch variability in deuterated sucrose synthesis?

Level : Advanced
Methodological Answer :

  • Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor deuteration efficiency during synthesis. Adjust reagent flow rates dynamically to maintain consistency .
  • Quality-by-Design (QbD) : Perform factorial experiments to identify critical process parameters (e.g., pH, agitation speed). Optimize using response surface methodology (RSM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.